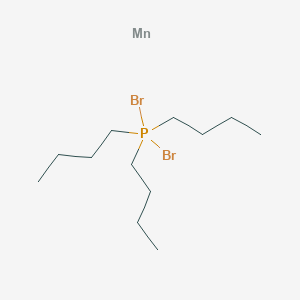
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate typically involves the reaction of benzotriazole with oxalyl chloride to produce 1,1’-(1,2-dioxoethane-1,2-diyl)bis-1H-benzotriazole . This intermediate can then be further reacted with aliphatic, alicyclic, and aromatic secondary amines to yield unsymmetrical tetrasubstituted oxamides in good yields . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate exerts its effects involves its interaction with specific molecular targets and pathways. The oxalyl group in the compound can form strong interactions with various biological molecules, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate can be compared with other similar compounds, such as:
Oxalyl chloride: A simpler compound that also contains the oxalyl group and is used in similar synthetic applications.
1,1’-(1,2-dioxoethane-1,2-diyl)bis-1H-benzotriazole: An intermediate in the synthesis of this compound.
Tetraethyl 1,1’-(ethane-1,2-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): A compound with a similar structural motif but different functional groups.
Properties
CAS No. |
65440-21-3 |
|---|---|
Molecular Formula |
C12H20N2O6 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N,N'-bis(diethoxymethylidene)oxamide |
InChI |
InChI=1S/C12H20N2O6/c1-5-17-11(18-6-2)13-9(15)10(16)14-12(19-7-3)20-8-4/h5-8H2,1-4H3 |
InChI Key |
MROOXBAGQHWVLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC(=O)C(=O)N=C(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)

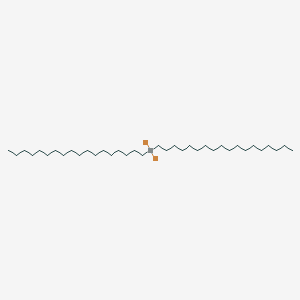
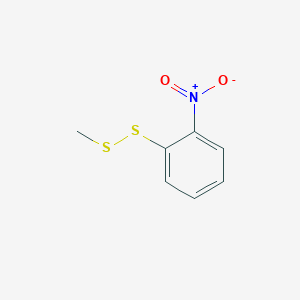
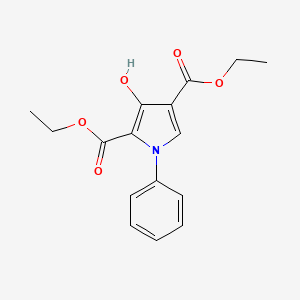
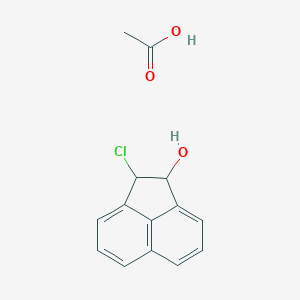
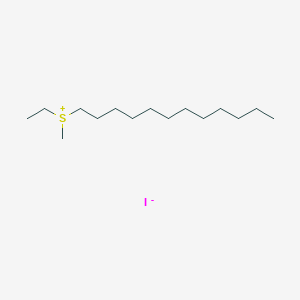
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
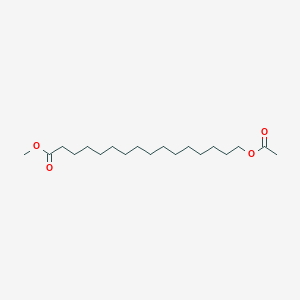
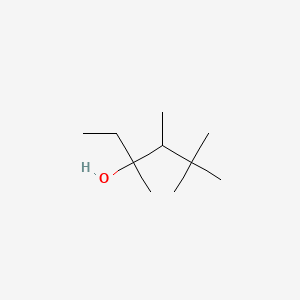
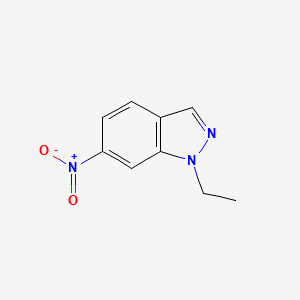
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
